4-amino-N-(1H-imidazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-Amino-N-(1H-imidazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound featuring a pyrazole ring fused with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(1H-imidazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the imidazole moiety. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of hydrazine with β-keto esters or β-diketones to form the pyrazole core.
Substitution Reactions: Subsequent substitution reactions introduce the imidazole ring, often using reagents like imidazole or its derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amino group to a nitro group, altering the compound's properties.
Reduction: Reduction reactions can reduce nitro groups to amino groups, providing different derivatives.
Substitution: Substitution reactions can replace hydrogen atoms on the pyrazole or imidazole rings with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include hydrogen gas (H₂) and metal catalysts like palladium on carbon (Pd/C).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with various biomolecules can provide insights into cellular processes.
Medicine: The compound has potential medicinal applications, including the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic agents in treating diseases.
Industry: In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its versatility makes it suitable for various applications.
Mechanism of Action
The mechanism by which 4-amino-N-(1H-imidazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide exerts its effects involves its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Imidazole derivatives: These compounds share the imidazole ring structure and have similar biological activities.
Pyrazole derivatives: These compounds contain the pyrazole ring and are used in various chemical and biological applications.
Uniqueness: 4-Amino-N-(1H-imidazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is unique due to its fused pyrazole-imidazole structure, which provides distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-amino-N-(1H-imidazol-2-yl)-1-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O/c1-14-4-5(9)6(13-14)7(15)12-8-10-2-3-11-8/h2-4H,9H2,1H3,(H2,10,11,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPTXRPNHYZTTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=NC=CN2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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